5-Ethyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil
Description
Systematic IUPAC Nomenclature and Structural Formula
The compound’s IUPAC name is derived from its pyrimidine core and substituent positions:
5-Ethyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil .
Core Structure :
- Uracil backbone : A pyrimidine ring with oxygen atoms at positions 2 and 4.
- Position 1 : Substituted with a ((2-hydroxyethoxy)methyl) group, comprising a methylene bridge (-CH₂-) linked to a 2-hydroxyethoxy moiety (-O-CH₂CH₂-OH).
- Position 5 : Ethyl group (-CH₂CH₃) attached directly to the pyrimidine ring.
- Position 6 : Phenylthio group (-S-C₆H₅), introducing a sulfur-phenyl substituent.
Structural Formula :
$$
\begin{aligned}
& \text{C}6\text{H}4\text{N}2\text{O}4\text{S} \cdot \text{C}2\text{H}5 \cdot \text{C}7\text{H}7\text{O}2\text{S} \
& \text{Systematic Representation: } \text{C}{16}\text{H}{18}\text{N}2\text{O}_4\text{S} \quad (\text{Molecular Weight: } 334.4 \, \text{g/mol})
\end{aligned}
$$
Key Functional Groups :
- Pyrimidine ring (aromatic, planar structure).
- Hydroxyethoxy-methyl (hydrophilic, ether-linked alcohol).
- Ethyl (hydrophobic alkyl chain).
- Phenylthio (aromatic sulfur-containing group).
Alternative Designations and Registry Numbers
While not explicitly listed in major chemical databases, the compound’s structural analogs provide insight into potential nomenclature and identifiers:
Notes :
- The ethyl variant lacks a confirmed CAS number, as databases primarily list allyl-substituted analogs (e.g., CID 453724 ).
- Registry identifiers for phenylthio-uracil derivatives (e.g., CID 454560 , CID 454563 ) suggest a pattern of CAS numbering based on substituent positions and side-chain complexity.
Relationship to Uracil Derivatives in Chemical Taxonomy
This compound belongs to the pyrimidine-2,4-dione family, characterized by:
- Core modifications : Substitution at positions 1, 5, and 6.
- Functional group diversity : Combines hydrophilic (2-hydroxyethoxy) and hydrophobic (ethyl, phenylthio) moieties.
Taxonomic Positioning :
Structural Comparisons :
- Allyl vs. Ethyl : Replacement of allyl with ethyl at position 5 reduces unsaturation, potentially altering metabolic stability .
- Cyclohexyloxy vs. Hydroxyethoxy : The hydroxyethoxy group introduces hydrophilicity absent in cyclohexylated analogs .
- Phenethyloxy vs. Phenylthio : The phenylthio group replaces ether linkages, introducing sulfur-mediated interactions .
Properties
CAS No. |
132774-44-8 |
|---|---|
Molecular Formula |
C15H18N2O4S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
5-ethyl-1-(2-hydroxyethoxymethyl)-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H18N2O4S/c1-2-12-13(19)16-15(20)17(10-21-9-8-18)14(12)22-11-6-4-3-5-7-11/h3-7,18H,2,8-10H2,1H3,(H,16,19,20) |
InChI Key |
KVWORNUPJJABFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC=C2 |
Origin of Product |
United States |
Biological Activity
5-Ethyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil, commonly referred to as a derivative of HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine), has garnered attention for its antiviral properties, particularly against HIV. This article compiles detailed research findings, case studies, and data tables to elucidate its biological activity.
Chemical Structure and Properties
- Molecular Formula : C15H18N2O4S
- Molecular Weight : 306.38 g/mol
The compound features a pyrimidine ring substituted with an ethyl group and a phenylthio group, contributing to its biological activity.
This compound functions primarily as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Its mechanism involves binding to the reverse transcriptase enzyme of HIV, thereby preventing the conversion of viral RNA into DNA, which is crucial for viral replication.
Efficacy Against HIV
Research has demonstrated that derivatives of HEPT exhibit significant antiviral activity against various strains of HIV. In a study evaluating multiple HEPT derivatives, it was found that:
- Inhibition Concentration (IC50) : The compound displayed an IC50 value of approximately 3.98 μM against HIV type 1, indicating potent antiviral activity with a favorable therapeutic index .
- Resistance Profiles : The compound remained effective against HIV mutants that typically confer resistance to other NNRTIs, showcasing its potential as a robust therapeutic option .
Study 1: Comparative Analysis of HEPT Derivatives
A comparative study evaluated the antiviral efficacy of several HEPT derivatives, including this compound. The findings indicated that:
| Compound Name | IC50 (μM) | Therapeutic Index |
|---|---|---|
| This compound | 3.98 | >105 |
| Other HEPT Derivatives | Varies | Varies |
This table highlights the comparative potency of the compound relative to its analogs.
Study 2: Resistance Mechanisms in HIV
A separate investigation focused on the ability of the compound to inhibit HIV strains with specific mutations in reverse transcriptase. Results showed that:
- The compound retained effectiveness against strains with mutations such as L100I and K103N, which are commonly associated with resistance to first-generation NNRTIs .
Additional Biological Activities
Beyond its antiviral properties, preliminary studies suggest potential applications in oncology. The compound's structure may allow for interactions with cellular pathways involved in cancer cell proliferation and survival. However, further research is needed to explore these avenues.
Scientific Research Applications
Antiviral Activity
One of the primary applications of 5-Ethyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil is its role as a non-nucleoside reverse transcriptase inhibitor (NNRTI). This compound has been shown to inhibit the replication of HIV-1 effectively. Key findings include:
- Potency Against HIV : Research indicates that derivatives of this compound exhibit high potency against various strains of HIV, including those resistant to other antiviral agents. For instance, certain analogues demonstrated a 50% inhibitory concentration (IC50) as low as 0.45 nM in peripheral blood lymphocytes, significantly lower than the cytotoxic concentrations for host cells .
- Resistance Profiles : The compound remains effective against multiple HIV mutant strains that have developed resistance to alternative NNRTIs. This highlights its potential as a therapeutic option in treating resistant HIV infections .
Case Studies and Research Findings
Several studies have documented the effectiveness and safety profile of this compound:
- Study on HIV Mutants : A comprehensive evaluation of 23 derivatives showed that specific compounds maintained activity against HIV mutants with mutations in reverse transcriptase. These findings underscore the importance of structure-activity relationships in developing effective antiviral agents .
- Clinical Isolate Testing : In vitro testing against clinical isolates of HIV revealed that the compound inhibited replication across various strains, including those resistant to established treatments like azidothymidine (AZT) .
Potential Future Applications
Given its promising antiviral properties, further research into this compound could lead to:
- Development of New Antiviral Therapies : Continued exploration may yield new formulations or combination therapies that enhance efficacy and reduce resistance development.
- Broader Antiviral Spectrum : Investigating the compound's activity against other viral pathogens could expand its therapeutic utility beyond HIV.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Antiviral Activity
The antiviral potency of 5-Ethyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil is benchmarked against related HEPT derivatives. Key structural comparisons include:
- C-5 Substitutions : Replacing the 5-methyl group in HEPT with ethyl or isopropyl significantly enhances potency. For example, the 5-ethyl analog reduces EC50 values by 10–100-fold compared to the parent HEPT, likely due to improved hydrophobic interactions within the RT pocket .
- C-6 Modifications : Substituting the phenylthio group with 3,5-dimethylphenylthio (e.g., in E-EBU-dM) further improves activity (EC50: 0.45 nM in peripheral blood lymphocytes), demonstrating the importance of steric and electronic effects at this position .
- N-1 Substituents : Alkyloxy groups (e.g., benzyloxymethyl) at the N-1 position enhance potency but may affect pharmacokinetics due to increased lipophilicity .
Resistance Profiles
- Parent HEPT : Selects for the Y188H mutation in HIV-1 RT, conferring cross-resistance to other NNRTIs like nevirapine and TIBO derivatives .
- 5-Ethyl Derivatives : Derivatives such as E-EBU-dM (5-ethyl-1-ethoxymethyl-6-(3,5-dimethylbenzyl)uracil) induce the V106A mutation, which confers moderate resistance but retains sensitivity to other HEPT analogs .
- Cross-Resistance : All HEPT derivatives show cross-resistance to bis(heteroaryl)piperazines and TSAO compounds, highlighting shared binding interactions in the RT pocket .
Selectivity and Mechanism
- HIV-1 vs. HIV-2 : Unlike nucleoside analogs (e.g., AZT), HEPT derivatives are inactive against HIV-2 due to structural differences in the RT allosteric site .
- RT Inhibition: These compounds directly inhibit HIV-1 RT without requiring metabolic activation. They compete with the natural substrate TTP (thymidine triphosphate) but bind noncompetitively to a distinct pocket .
Key Research Findings
- Optimized Derivatives : The 5-ethyl-6-(3,5-dimethylphenylthio)uracil scaffold (e.g., E-EBU-dM) achieves EC50 values as low as 0.45 nM in primary lymphocytes, surpassing the parent HEPT by >100-fold .
- Cytotoxicity : Selectivity indices (CC50/EC50) exceed 10⁵, indicating minimal host cell toxicity .
- Mutant Sensitivity : Newer sulfonyl-containing HEPT derivatives (e.g., compound 11h) retain activity against L100I and E138K RT mutants, with EC50 values of 0.28–0.29 µM .
Q & A
Q. What are the recommended synthetic routes for 5-Ethyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiouracil derivatives are often prepared by reacting aryl acetonitriles with thiourea in basic conditions (e.g., EtONa/EtOH under reflux) to form the thiouracil core . Subsequent alkylation with 2-hydroxyethoxymethyl groups may require phase-transfer catalysts or microwave-assisted conditions to improve yield. Purification via HPLC (C18 column, acetonitrile/water gradient) is critical to achieve >95% purity. Monitor intermediates using FTIR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (ethyl group δ 1.2–1.4 ppm) .
Q. How can the stability of this compound be assessed under varying pH and temperature conditions?
Q. What spectroscopic techniques are most effective for characterizing the thiouracil core and substituents?
- Methodology : Use ¹³C NMR to confirm the uracil ring (C2=O at ~160 ppm) and phenylthio group (aromatic carbons δ 120–140 ppm). X-ray crystallography is ideal for resolving stereochemical ambiguities in the hydroxyethoxy side chain. Mass spectrometry (ESI+) should confirm molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology : Perform meta-analysis of existing studies, focusing on assay conditions (e.g., cell lines, incubation times, solvent controls). For example, discrepancies in IC₅₀ values may arise from DMSO concentration variations (>1% can inhibit enzyme activity). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
Q. What experimental design principles should guide studies on the environmental fate of this compound?
Q. How can comparative studies with structurally analogous uracil derivatives enhance mechanistic understanding?
- Methodology : Synthesize analogs (e.g., replacing phenylthio with methylthio or varying alkyl chain lengths). Use QSAR models to correlate structural features (e.g., Hammett σ values for substituents) with activity. Pair molecular docking (e.g., AutoDock Vina) with MD simulations to validate binding poses .
Q. What strategies mitigate methodological flaws in high-throughput screening (HTS) for this compound?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
